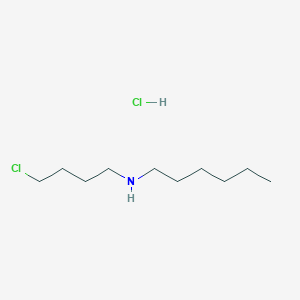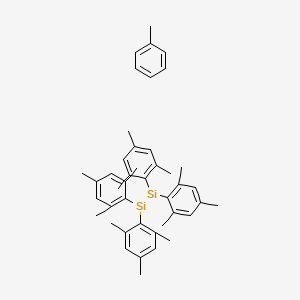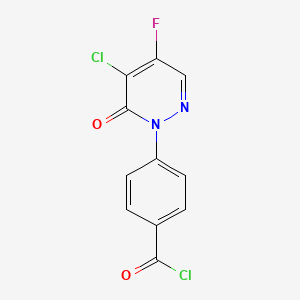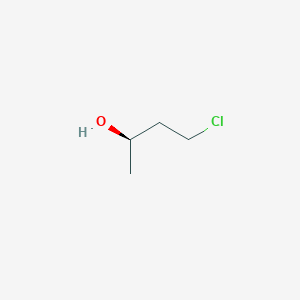
N-(4-chlorobutyl)hexan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobutyl)hexan-1-amine;hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a hexylamine backbone with a 4-chlorobutyl substituent. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in aqueous solutions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobutyl)hexan-1-amine;hydrochloride can be achieved through several methods. One common approach involves the reaction of hexan-1-amine with 4-chlorobutyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions to facilitate the nucleophilic substitution reaction.
Another method involves the reduction of nitriles using lithium aluminum hydride (LiAlH4) to produce primary amines. This method can be adapted to synthesize N-(4-chlorobutyl)hexan-1-amine by starting with the appropriate nitrile precursor .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and distillation are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorobutyl)hexan-1-amine;hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction: It can undergo oxidation to form corresponding amides or reduction to form secondary amines.
Condensation Reactions: The amine group can react with carbonyl compounds to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in ethanol.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines.
Oxidation: Formation of amides.
Reduction: Formation of secondary amines.
Aplicaciones Científicas De Investigación
N-(4-chlorobutyl)hexan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
Mecanismo De Acción
The mechanism of action of N-(4-chlorobutyl)hexan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Hexylamine: A simpler amine with a hexyl group, lacking the 4-chlorobutyl substituent.
4-Chlorobutylamine: Contains the 4-chlorobutyl group but lacks the hexylamine backbone.
N,N-Dimethylbutylamine: A related compound with dimethyl substitution on the amine group.
Uniqueness
N-(4-chlorobutyl)hexan-1-amine;hydrochloride is unique due to the combination of the hexylamine backbone and the 4-chlorobutyl substituent. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
88090-13-5 |
|---|---|
Fórmula molecular |
C10H23Cl2N |
Peso molecular |
228.20 g/mol |
Nombre IUPAC |
N-(4-chlorobutyl)hexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H22ClN.ClH/c1-2-3-4-6-9-12-10-7-5-8-11;/h12H,2-10H2,1H3;1H |
Clave InChI |
UUYJDJXEQSSDFT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNCCCCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide](/img/structure/B14383664.png)

![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14383674.png)
![2-Phenyl-1-thia-3-azaspiro[4.5]dec-2-ene](/img/structure/B14383681.png)
![{2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene](/img/structure/B14383686.png)

![{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B14383699.png)
![1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine](/img/structure/B14383709.png)
![N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14383721.png)
![2-Diazonio-1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)-3-oxobut-1-en-1-olate](/img/structure/B14383723.png)
![1-Methyl-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14383729.png)


![1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one](/img/structure/B14383754.png)
